3,5-Dichlorophenylmagnesium bromide

Description

BenchChem offers high-quality 3,5-Dichlorophenylmagnesium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichlorophenylmagnesium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

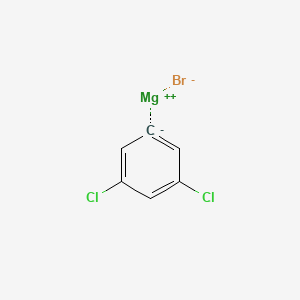

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;1,3-dichlorobenzene-5-ide;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOUTRKHWIHCHT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=[C-]C=C(C=C1Cl)Cl.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2Mg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545144 | |

| Record name | Magnesium bromide 3,5-dichlorobenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82297-90-3 | |

| Record name | Magnesium bromide 3,5-dichlorobenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Development and Significance of Grignard Reagents in Chemical Synthesis

The discovery of Grignard reagents by French chemist Victor Grignard in 1900 marked a watershed moment in organic chemistry. thermofisher.comwikipedia.org His work, which earned him the Nobel Prize in Chemistry in 1912, involved the reaction of an organic halide with magnesium metal in an ether solvent to form an organomagnesium halide (RMgX). wikipedia.orgbritannica.com This discovery provided a robust and versatile method for creating carbon-carbon bonds, a fundamental transformation in chemical synthesis. thermofisher.com

Research Significance and Potential Applications of 3,5 Dichlorophenylmagnesium Bromide

3,5-Dichlorophenylmagnesium bromide serves as a valuable building block in the synthesis of more complex molecules. Its dichlorinated phenyl structure is a precursor to a variety of substituted aromatic compounds. Research has demonstrated its utility in several synthetic applications:

Synthesis of Polycyclic Aromatic Hydrocarbons: It is a key intermediate in the preparation of non-alternant polycyclic hydrocarbons like indeno-benzophenalene. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk

Formation of Aryl Ketones and Esters: The reagent reacts with acid chlorides to form aryl ketones and with dicarbonates to produce carboxylic esters. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk

These applications highlight the reagent's role in constructing intricate molecular architectures that are of interest in materials science and medicinal chemistry.

Scope and Objectives of Academic Research into 3,5 Dichlorophenylmagnesium Bromide

General Principles of Grignard Reaction Mechanisms

Grignard reagents exist in solution as a complex mixture of species in equilibrium, known as the Schlenk equilibrium. fiveable.mewikipedia.orgacs.orgnih.gov This equilibrium involves the monomeric form (RMgX), the dimeric form, and the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. fiveable.mewikipedia.orgacs.orgnih.gov The position of this equilibrium is influenced by factors such as the solvent, concentration, temperature, and the nature of the organic group. fiveable.mewikipedia.orgacs.org The reactivity of the Grignard reagent is significantly affected by this equilibrium, as the monomeric form is generally considered to be the more reactive nucleophile. fiveable.me

The addition of Grignard reagents to carbonyl compounds can proceed through two primary mechanistic pathways: a polar, nucleophilic addition mechanism or a single-electron transfer (SET) mechanism. organic-chemistry.orgacs.orgwikipedia.org

Polar Mechanism: In this pathway, the carbon-magnesium bond is treated as highly polar, with the carbon atom acting as a nucleophile. wikipedia.org This nucleophilic carbon directly attacks the electrophilic carbonyl carbon, typically through a six-membered ring transition state. wikipedia.orgwikipedia.org This mechanism involves the heterolytic cleavage of the C-Mg bond. acs.org

Single-Electron Transfer (SET) Mechanism: An alternative pathway involves the transfer of a single electron from the Grignard reagent to the carbonyl compound, forming a radical ion pair. organic-chemistry.orgacs.orgwikipedia.org This initial SET step is followed by the collapse of the radical pair to form the product. acs.org The SET mechanism is more likely with substrates that have low reduction potentials and with sterically hindered Grignard reagents. organic-chemistry.orgacs.orgoperachem.com For aryl Grignard reagents, the potential for a SET mechanism is a significant consideration, as the aryl radical intermediate can be stabilized by resonance. rsc.orgrsc.org

The operative mechanism is dependent on the specific substrate and reaction conditions. wikipedia.org Computational studies have suggested that the reduction potential of the carbonyl compound is a key factor in determining whether the reaction proceeds via a polar or SET pathway. wikipedia.org

Both steric and electronic factors of the aryl Grignard reagent and the substrate play a crucial role in dictating the reaction pathway.

Steric Effects: Increased steric bulk on either the Grignard reagent or the substrate can hinder the direct nucleophilic attack required for the polar mechanism. organic-chemistry.orgacs.orggoogle.com This steric hindrance can favor the SET pathway, as the electron transfer can occur over a greater distance. organic-chemistry.org For instance, reactions with sterically hindered ketones are more prone to proceed via a SET mechanism. organic-chemistry.org

Electronic Effects: The electronic nature of the substituents on the aryl ring of the Grignard reagent influences its nucleophilicity. Electron-donating groups enhance the nucleophilicity of the aryl group, while electron-withdrawing groups, such as the two chlorine atoms in 3,5-dichlorophenylmagnesium bromide, decrease its nucleophilicity. The electronic properties of the substrate are also critical; substrates with lower reduction potentials are more susceptible to undergoing a SET process. acs.orgoperachem.com The combination of electronic effects that stabilize the resulting radical species and steric hindrance that disfavors nucleophilic addition can lead to a preference for the SET pathway. acs.org

Specific Mechanistic Studies of Carbonyl Addition Reactions

The addition of 3,5-dichlorophenylmagnesium bromide to various carbonyl compounds provides a platform to study the interplay of the aforementioned mechanistic principles.

The addition of Grignard reagents to aldehydes and ketones is a cornerstone of carbon-carbon bond formation, leading to secondary and tertiary alcohols, respectively. organic-chemistry.orglibretexts.orgpressbooks.pub The reaction is generally considered to be effectively irreversible. libretexts.org

The mechanism typically begins with the complexation of the magnesium atom to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.org The nucleophilic aryl group then adds to the carbonyl carbon. libretexts.org For the polar mechanism, a six-membered ring transition state is often proposed, involving one or more molecules of the Grignard reagent. wikipedia.orgwikipedia.orgbyjus.com Kinetic studies have sometimes suggested a termolecular mechanism, where a second molecule of the Grignard reagent assists in the delivery of the nucleophile. byjus.comacs.org

The energy profile for this reaction typically shows two transition states, corresponding to the initial nucleophilic attack and the subsequent protonation of the resulting alkoxide. pressbooks.pub

The reaction of Grignard reagents with esters and acid chlorides is more complex than with aldehydes and ketones due to the presence of a leaving group.

Esters: The reaction of an ester with a Grignard reagent typically requires two equivalents of the Grignard reagent and results in a tertiary alcohol. jove.commasterorganicchemistry.comchemistrysteps.comstackexchange.com The mechanism involves an initial nucleophilic acyl substitution. jove.com The Grignard reagent adds to the carbonyl group to form a tetrahedral intermediate. jove.commasterorganicchemistry.com This intermediate then collapses, expelling the alkoxy group (-OR) as a leaving group to form a ketone. jove.commasterorganicchemistry.com This newly formed ketone is generally more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent via nucleophilic addition to form a tertiary alcohol after an acidic workup. jove.comchemistrysteps.com It is generally not possible to stop the reaction at the ketone stage when using Grignard reagents. chemistrysteps.comstackexchange.com

Acid Chlorides: Similarly, acid chlorides react with two equivalents of a Grignard reagent to produce tertiary alcohols. stackexchange.comyoutube.comlibretexts.orgorgosolver.com The mechanism follows a similar path to that of esters. The first equivalent of the Grignard reagent adds to the carbonyl, and the chloride ion is subsequently eliminated to form a ketone intermediate. youtube.comlibretexts.orgorgosolver.com This ketone then reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol upon workup. youtube.comlibretexts.orgorgosolver.com Due to the high reactivity of Grignard reagents, isolating the ketone intermediate is challenging. stackexchange.comlibretexts.org

| Starting Material | Intermediate | Final Product (after workup) | Moles of Grignard Reagent |

| Ester (R'COOR'') | Ketone (R'COR) | Tertiary Alcohol (R'R₂COH) | 2 |

| Acid Chloride (R'COCl) | Ketone (R'COR) | Tertiary Alcohol (R'R₂COH) | 2 |

Grignard reagents also add to carbon-nitrogen multiple bonds, providing routes to amines and ketones.

Imines: The addition of a Grignard reagent to an imine is analogous to its addition to a carbonyl group. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the C=N double bond. youtube.comacs.org Subsequent workup with acid protonates the resulting magnesium amide salt to yield an amine. youtube.com This reaction is a valuable method for synthesizing substituted amines. acs.orgresearchgate.net

Nitriles: Grignard reagents add to the carbon-nitrogen triple bond of nitriles to form ketones after hydrolysis. masterorganicchemistry.comjove.comucalgary.calibretexts.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic nitrile carbon, forming an imine anion intermediate. jove.comucalgary.calibretexts.org This intermediate is stable and does not react further with the Grignard reagent. ucalgary.caorganicchemistrytutor.com Upon aqueous acid workup, the imine anion is hydrolyzed to an imine, which is then further hydrolyzed to a ketone. masterorganicchemistry.comjove.comucalgary.ca This method provides a useful route to unsymmetrical ketones. organic-chemistry.org

| Substrate | Initial Product | Final Product (after workup) |

| Imine (R'C=NR'') | Magnesium Amide Salt | Amine |

| Nitrile (R'C≡N) | Imine Anion | Ketone |

Mechanistic Aspects of Cross-Coupling Reactions

Cross-coupling reactions catalyzed by transition metals, typically palladium or nickel, are the cornerstone for the formation of carbon-carbon bonds. researchgate.netyoutube.com The generally accepted mechanism for the coupling of an aryl Grignard reagent like 3,5-dichlorophenylmagnesium bromide with an aryl halide proceeds through a catalytic cycle involving a sequence of fundamental steps. youtube.com

The catalytic cycle of a cross-coupling reaction, such as a Kumada coupling, is initiated by the oxidative addition of an organic halide to a low-valent metal center, typically a Pd(0) or Ni(0) complex. youtube.comnii.ac.jp This step involves the insertion of the metal into the carbon-halogen bond, leading to a higher oxidation state for the metal, for instance, a Pd(II) or Ni(II) species. nii.ac.jpmdpi.com For a reaction involving 3,5-dichlorophenylmagnesium bromide, this would typically be the reaction of an aryl or vinyl halide with the catalyst. The rate and feasibility of this step are influenced by the nature of the halide, the metal, and its ligands.

The final step of the catalytic cycle is reductive elimination . This step involves the formation of a new carbon-carbon bond between the two organic groups attached to the metal center, and the metal is reduced back to its initial low-valent state, allowing it to re-enter the catalytic cycle. nih.govdtu.dkbris.ac.uk This process is often the product-forming step and is irreversible. For the reaction to occur, the two organic ligands must typically be in a cis-orientation on the metal center. dtu.dk

A general representation of the catalytic cycle for a Kumada-type coupling is shown below:

| Step | Description |

| Oxidative Addition | The low-valent metal catalyst (e.g., Pd(0)) reacts with an organic halide (R-X) to form an organometallic intermediate with the metal in a higher oxidation state (e.g., R-Pd(II)-X). |

| Transmetalation | The Grignard reagent (Ar-MgBr, where Ar is 3,5-dichlorophenyl) transfers its organic group to the metal center, displacing the halide and forming a diorganometallic intermediate (R-Pd(II)-Ar). |

| Reductive Elimination | The two organic groups on the metal center couple to form the final product (R-Ar), and the metal catalyst is regenerated in its low-valent state. |

This table provides a simplified overview of the key steps in a typical cross-coupling catalytic cycle.

The catalytic activity in cross-coupling reactions is intrinsically linked to the ability of the metal catalyst to cycle between different oxidation states. researchgate.netyoutube.com In palladium-catalyzed reactions, the cycle typically involves Pd(0) and Pd(II) intermediates. youtube.com For nickel-catalyzed couplings, while Ni(0) and Ni(II) states are common, Ni(I) and Ni(III) species have also been proposed and observed, sometimes as part of the main catalytic cycle and other times as off-cycle species. researchgate.netmdpi.com The accessibility of these various oxidation states can open up different reaction pathways.

Ligands play a crucial role in modulating the properties and reactivity of the metal catalyst. The choice of ligand can influence the rate of oxidative addition, the stability of intermediates, and the facility of reductive elimination. For instance, electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance the reactivity of palladium and nickel catalysts, particularly for less reactive substrates like aryl chlorides. In the context of 3,5-dichlorophenylmagnesium bromide, the electron-withdrawing nature of the chloro-substituents on the Grignard reagent might necessitate specific ligand tuning to facilitate efficient transmetalation and subsequent reductive elimination. The steric and electronic properties of ligands can dictate the geometry of the metal complex, which in turn affects the kinetics of the elementary steps.

| Catalyst System | Common Oxidation States | Influence of Ligands |

| Palladium | Pd(0) / Pd(II) | Electron-rich, bulky phosphines can promote oxidative addition and stabilize the active catalyst. The ligand can influence the rate of reductive elimination. |

| Nickel | Ni(0) / Ni(II), Ni(I) / Ni(III) | Can facilitate the coupling of less reactive electrophiles. Ligands like bis(oxazolines) have been used in enantioselective couplings. The ligand framework can influence whether the reaction proceeds via a two-electron or a radical pathway. |

This interactive table summarizes the roles of different catalyst systems and the general influence of ligands in cross-coupling reactions.

While many cross-coupling reactions are believed to proceed through a two-electron polar mechanism involving oxidative addition and reductive elimination, the involvement of radical intermediates has also been proposed and, in some cases, experimentally verified. For nickel-catalyzed reactions, in particular, the accessibility of odd-electron oxidation states like Ni(I) can facilitate single-electron transfer (SET) processes, leading to the formation of organic radicals.

In the context of Kumada coupling, radical pathways can be initiated by the reaction of the nickel catalyst with the aryl halide. Evidence for the formation of organic radicals can be obtained through radical clock experiments, where substrates designed to undergo rapid rearrangement if a radical is formed are employed. The nature of the ligand on the nickel center can significantly influence whether the reaction proceeds through a concerted, two-electron pathway or a stepwise, radical pathway. For instance, more electron-donating phosphine ligands on nickel have been shown to favor radical pathways in the oxidative addition of aryl bromides. The presence of the electron-withdrawing chloro-substituents in 3,5-dichlorophenylmagnesium bromide could potentially influence the propensity for single-electron transfer events during the cross-coupling reaction.

Synthetic Applications of 3,5 Dichlorophenylmagnesium Bromide in Organic Synthesis

Carbon-Carbon Bond Formation Reactions

The nucleophilic character of the carbon atom bound to magnesium in 3,5-dichlorophenylmagnesium bromide makes it a potent tool for creating new carbon-carbon bonds. This reactivity is harnessed in reactions with a range of electrophilic partners, including carbonyl compounds, and in transition metal-catalyzed cross-coupling reactions.

The reaction of 3,5-dichlorophenylmagnesium bromide with aldehydes and ketones provides a direct route to dichlorinated secondary and tertiary alcohols, respectively. This classic Grignard addition reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon. Subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. For instance, the reaction with an appropriate aldehyde would yield a (3,5-dichlorophenyl)methanol derivative.

Furthermore, 3,5-dichlorophenylmagnesium bromide can serve as a precursor for the synthesis of dichlorinated ketones. Its reaction with acid chlorides, often in the presence of a ligand such as bis[2-(N,N-dimethylamino)ethyl] ether, leads to the formation of aryl ketones. scientificlabs.co.uksigmaaldrich.com Another pathway to ketones involves the reaction with a suitable nitrile followed by hydrolysis.

| Reactant 1 | Reactant 2 | Product | Reference |

| 3,5-Dichlorophenylmagnesium bromide | Aldehyde (e.g., formaldehyde) | (3,5-Dichlorophenyl)methanol | prepchem.com |

| 3,5-Dichlorophenylmagnesium bromide | Ketone (e.g., acetone) | 2-(3,5-Dichlorophenyl)propan-2-ol | |

| 3,5-Dichlorophenylmagnesium bromide | Acid Chloride (R-COCl) | 3,5-Dichlorophenyl Ketone (Ar-CO-R) | scientificlabs.co.uksigmaaldrich.com |

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between two different coupling partners. 3,5-Dichlorophenylmagnesium bromide is a valuable substrate in several types of these reactions for the synthesis of dichlorinated biaryl compounds, which are important structural motifs in many pharmaceuticals and functional materials.

Palladium catalysts are highly effective in mediating the cross-coupling of Grignard reagents with various organic halides. In a Negishi-type coupling, an organozinc reagent, which can be prepared from the corresponding Grignard reagent by transmetalation with a zinc salt, couples with an aryl halide. wikipedia.orgorganic-chemistry.org The Negishi coupling is known for its high functional group tolerance. wikipedia.org 3,5-Dichlorophenylmagnesium bromide can be converted to its corresponding organozinc species and subsequently coupled with an aryl halide in the presence of a palladium catalyst to form a dichlorinated biaryl. organic-chemistry.orgnih.gov

The Suzuki-Miyaura coupling, which typically involves an organoboron compound coupling with an organic halide, is another powerful palladium-catalyzed reaction for biaryl synthesis. nih.govlibretexts.org While Grignard reagents are not direct partners in the Suzuki-Miyaura reaction, they can be used to generate the necessary organoboron starting materials. youtube.com For example, reaction of 3,5-dichlorophenylmagnesium bromide with a trialkyl borate (B1201080) followed by hydrolysis would yield 3,5-dichlorophenylboronic acid, a key intermediate for Suzuki-Miyaura couplings. researchgate.netrsc.org

| Coupling Partners | Catalyst System | Product Type | Reference |

| 3,5-Dichlorophenylzinc halide + Aryl halide | Palladium complex (e.g., Pd(OAc)2/CPhos) | Dichlorinated biaryl | nih.gov |

| 3,5-Dichlorophenylboronic acid + Aryl halide | Palladium complex (e.g., Pd(PPh3)4) | Dichlorinated biaryl | nih.govresearchgate.net |

In recent years, iron-based catalysts have emerged as a more economical and environmentally benign alternative to palladium for cross-coupling reactions. nih.govresearchgate.net Iron salts, such as iron(III) acetylacetonate (B107027) or iron(III) chloride, have been shown to effectively catalyze the coupling of Grignard reagents with organic halides. nih.govprinceton.edued.ac.uk These reactions often proceed via a mechanism that may involve low-valent iron species. researchgate.net The cross-coupling of 3,5-dichlorophenylmagnesium bromide with various aryl and alkyl halides in the presence of an iron catalyst provides an efficient route to the corresponding dichlorinated compounds. The use of N-methylpyrrolidone (NMP) as a cosolvent has been shown to be crucial for achieving high selectivity in some iron-catalyzed cross-coupling reactions involving alkyl Grignard reagents. researchgate.net

| Grignard Reagent | Electrophile | Catalyst System | Product Type | Reference |

| 3,5-Dichlorophenylmagnesium bromide | Aryl Halide | Iron Salt (e.g., FeF3, FeCl3) | Dichlorinated biaryl | researchgate.netresearchgate.net |

| 3,5-Dichlorophenylmagnesium bromide | Alkyl Halide | Iron Salt (e.g., Fe(acac)3) | 1-Alkyl-3,5-dichlorobenzene | nih.govprinceton.edu |

Copper-catalyzed or mediated cross-coupling reactions, often referred to as Ullmann-type reactions, represent another important strategy for the formation of aryl-aryl bonds. wikipedia.orgorganic-chemistry.orgbyjus.comwikipedia.org The coupling of aryl Grignard reagents in the presence of copper salts can lead to the formation of symmetrical biaryls. byjus.com Furthermore, copper can mediate the coupling of aryl Grignard reagents with other organic halides. organic-chemistry.orgresearchgate.netgatech.edu For instance, functionalized arylmagnesium halides can undergo smooth cross-coupling with functionalized primary alkyl iodides and benzylic bromides in the presence of CuCN·2LiCl. organic-chemistry.orgresearchgate.net This method is tolerant of various functional groups, including esters and nitriles. organic-chemistry.org

| Grignard Reagent | Coupling Partner | Copper Source | Product Type | Reference |

| 3,5-Dichlorophenylmagnesium bromide | 3,5-Dichlorophenylmagnesium bromide | Copper Salt | 3,3',5,5'-Tetrachlorobiphenyl | byjus.com |

| 3,5-Dichlorophenylmagnesium bromide | Alkyl/Benzylic Halide | CuCN·2LiCl | 1-Alkyl/Benzyl-3,5-dichlorobenzene | organic-chemistry.orgresearchgate.net |

The reaction of Grignard reagents with carbon dioxide is a fundamental and widely used method for the synthesis of carboxylic acids. gmu.eduucalgary.ca 3,5-Dichlorophenylmagnesium bromide readily reacts with solid carbon dioxide (dry ice) in an ethereal solvent. scientificlabs.co.ukchemicalbook.com This reaction proceeds through the nucleophilic addition of the Grignard reagent to one of the C=O bonds of carbon dioxide, forming a magnesium carboxylate salt. ucalgary.ca Subsequent acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, protonates the carboxylate to yield 3,5-dichlorobenzoic acid in good yield. gmu.educhemicalbook.com This method provides a straightforward and efficient synthesis of this important carboxylic acid derivative. prepchem.com

| Reactant 1 | Reactant 2 | Product | Reference |

| 3,5-Dichlorophenylmagnesium bromide | Carbon Dioxide (CO2) | 3,5-Dichlorobenzoic acid | scientificlabs.co.ukgmu.educhemicalbook.com |

Reactions with Epoxides and Other Electrophilic Ring Systems

The reaction of Grignard reagents with electrophilic three-membered rings, such as epoxides and aziridines, is a fundamental carbon-carbon bond-forming strategy in organic synthesis. These reactions proceed via a nucleophilic ring-opening mechanism, driven by the release of ring strain. As a strong nucleophile, 3,5-dichlorophenylmagnesium bromide is expected to react readily with these electrophiles, introducing the 3,5-dichlorophenyl group and generating a new functional group, typically a hydroxyl or an amino group, respectively.

Reaction with Epoxides:

The ring-opening of epoxides by Grignard reagents like phenylmagnesium bromide is a well-established method for the synthesis of β-arylethanols. organicchemistrytutor.comdoubtnut.com The reaction follows an SN2-type mechanism where the nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbon atoms of the epoxide ring. organicchemistrytutor.comvaia.com This attack leads to the cleavage of a carbon-oxygen bond and the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. vaia.com

In the case of unsymmetrical epoxides, the regioselectivity of the attack is primarily governed by sterics. The Grignard reagent, being a strong, unhindered nucleophile, will preferentially attack the less substituted carbon atom of the epoxide ring. organicchemistrytutor.com Stereochemically, the reaction proceeds with an inversion of configuration at the center of attack, a hallmark of the SN2 mechanism. organicchemistrytutor.com

While specific literature examples detailing the reaction of 3,5-dichlorophenylmagnesium bromide with epoxides are not prevalent, the general reactivity of Grignard reagents provides a strong predictive framework for its behavior. For instance, the reaction of 3,5-dichlorophenylmagnesium bromide with ethylene (B1197577) oxide would be expected to produce 2-(3,5-dichlorophenyl)ethanol (B1349920) after an aqueous workup.

General Reaction Scheme with Ethylene Oxide:

Step 1: Nucleophilic attack of 3,5-dichlorophenylmagnesium bromide on the epoxide ring.

Step 2: Formation of a magnesium alkoxide intermediate.

Step 3: Protonation of the intermediate during aqueous workup to yield the primary alcohol.

Reaction with Other Electrophilic Ring Systems (e.g., Aziridines):

Aziridines, the nitrogen analogues of epoxides, also serve as effective electrophiles for ring-opening reactions. nih.govnih.gov However, the reactivity of aziridines is highly dependent on the substituent attached to the nitrogen atom. Aziridines bearing electron-withdrawing groups on the nitrogen (e.g., tosyl or mesyl groups) are "activated" and react more readily with nucleophiles. nih.govmdma.ch Non-activated aziridines are generally more inert. nih.govmdpi.com

The reaction of Grignard reagents with activated aziridines often requires the presence of a catalyst, such as a copper(I) salt (e.g., CuI), to facilitate the nucleophilic attack. mdma.ch The reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the aziridine (B145994) ring. mdma.ch This process provides a direct route to β-amino compounds.

Functional Group Interconversions and Derivatization

Introduction of Dichlorophenyl Moieties into Complex Scaffolds

3,5-Dichlorophenylmagnesium bromide is a valuable reagent for installing the 3,5-dichlorophenyl group onto a variety of molecular frameworks. This moiety is of interest in medicinal chemistry and materials science due to its electronic properties and steric bulk. The Grignard reagent provides a direct and efficient method for creating carbon-carbon bonds with this specific substitution pattern.

Research has demonstrated the utility of 3,5-dichlorophenylmagnesium bromide in the synthesis of diverse and complex molecules. Key applications include:

Synthesis of Polycyclic Hydrocarbons: It serves as a crucial intermediate in the preparation of non-alternant polycyclic hydrocarbons, such as indeno-benzophenalene. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com

Formation of Aryl Ketones: The reagent reacts with acid chlorides to produce aryl ketones. This reaction can be optimized by using ligands like bis[2-(N,N-dimethylamino)ethyl] ether. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com

Synthesis of Carboxylic Esters: It can be used as a substrate in reactions with 2-methyl-4,6-pyrimidyl dicarbonates to yield carboxylic esters. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com

These examples highlight the versatility of 3,5-dichlorophenylmagnesium bromide in building complex molecular architectures containing the 3,5-dichlorophenyl unit.

Synthesis of Tetraarylborates

Tetraarylborate anions, particularly those with fluorinated or chlorinated aryl groups, are widely used as weakly coordinating anions in coordination chemistry and catalysis. wikipedia.org These anions are prized for their ability to stabilize highly reactive cationic species. The synthesis of their salts, such as sodium tetrakis(3,5-dichlorophenyl)borate, can be effectively achieved using the corresponding Grignard reagent.

The general and established method for synthesizing tetraarylborates involves the reaction of a tetrafluoroborate (B81430) salt, typically sodium tetrafluoroborate (NaBF₄), with an excess of an aryl Grignard reagent. wikipedia.org This procedure has been successfully applied to the synthesis of analogous compounds like sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF). wikipedia.orgchemicalbook.com

The synthesis of sodium tetrakis(3,5-dichlorophenyl)borate would proceed via the reaction of four equivalents of 3,5-dichlorophenylmagnesium bromide with one equivalent of NaBF₄. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

General Reaction for Tetraarylborate Synthesis

The reaction mixture is typically quenched with an aqueous solution of a salt like sodium carbonate, and the desired tetraarylborate salt is isolated from the organic phase. chemicalbook.com The resulting sodium tetrakis(3,5-dichlorophenyl)borate can then be used in further synthetic applications, such as in anion exchange reactions to prepare other tetraarylborate salts. rsc.org

Catalytic Strategies Employing or Activated by 3,5 Dichlorophenylmagnesium Bromide

Transition Metal Catalysis (Iron, Copper, Nickel, Palladium)

Transition metals are pivotal in activating 3,5-dichlorophenylmagnesium bromide for cross-coupling reactions. These catalysts facilitate reactions that would otherwise be sluggish or unselective. The choice of metal—iron, copper, nickel, or palladium—profoundly influences the reaction's outcome, including its efficiency and selectivity.

Iron-Catalyzed Cross-Coupling: Iron catalysts, such as tris(acetylacetonato)iron(III) (Fe(acac)₃), are a cost-effective and less toxic alternative to palladium and nickel for cross-coupling reactions. mdpi.comprinceton.edu They have been successfully employed in coupling aryl Grignard reagents with various electrophiles, including alkyl and alkenyl halides. mdpi.comthieme-connect.de For instance, iron-catalyzed cross-coupling of N-heterocyclic chlorides and bromides with arylmagnesium reagents has been demonstrated to proceed efficiently. nih.gov The mechanism of iron-catalyzed cross-coupling is thought to involve low-valent iron species, potentially Fe(-II) or Fe(0), which are generated in situ from the reaction of the iron precursor with the Grignard reagent. princeton.edu These highly reactive species can then participate in oxidative addition, transmetalation, and reductive elimination steps to afford the cross-coupled product. researchgate.net The presence of additives like TMEDA (tetramethylethylenediamine) can be crucial for achieving high reactivity and selectivity in some iron-catalyzed systems. thieme-connect.de

Copper-Catalyzed Reactions: Copper catalysts are also effective for certain cross-coupling reactions involving Grignard reagents. While less common than palladium or nickel for aryl-aryl coupling, copper catalysis is particularly useful for specific transformations, such as the coupling of unactivated secondary alkyl iodides with alkyl Grignard reagents in the presence of 1,3-butadiene. rsc.org The Ullmann reaction, a classic copper-catalyzed coupling of two aryl halides, highlights the historical significance of copper in C-C bond formation. chemie-brunschwig.ch

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are widely used for Kumada cross-coupling reactions, which involve the reaction of a Grignard reagent with an organic halide. researchgate.netnih.gov Nickel catalysis is advantageous as it can facilitate the coupling of sterically hindered partners and can be more reactive than palladium in certain cases. squarespace.com Mechanistic studies suggest that the catalytic cycle can involve Ni(0), Ni(I), Ni(II), and even Ni(III) oxidation states. researchgate.netsquarespace.com The choice of ligand is critical in nickel-catalyzed reactions to control reactivity and prevent side reactions like β-hydride elimination. nih.gov

Palladium-Catalyzed Cross-Coupling: Palladium catalysis is arguably the most versatile and widely used method for cross-coupling reactions involving Grignard reagents. chemie-brunschwig.chyoutube.comyoutube.com The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com Palladium catalysts offer high functional group tolerance and are effective for a broad range of substrates. chemie-brunschwig.chnih.gov The addition of zinc halides can sometimes mediate and improve the efficiency of palladium-catalyzed cross-coupling of Grignard reagents with aryl bromides. organic-chemistry.org

Ligand Design and Optimization for Selective Transformations

The choice of ligand is paramount in transition metal-catalyzed reactions involving 3,5-dichlorophenylmagnesium bromide, as it directly influences the catalyst's stability, activity, and selectivity.

For iron-catalyzed reactions , simple additives like TMEDA can act as ligands, enhancing the reactivity and selectivity of the catalytic system. thieme-connect.de In some cases, well-defined iron(III)-salen-type complexes have been shown to be active catalysts, eliminating the need for additives. thieme-connect.de

In nickel-catalyzed cross-coupling , N-heterocyclic carbenes (NHCs) have emerged as highly effective supporting ligands. nih.gov They are particularly useful in preventing β-hydride elimination, a common side reaction when using secondary and tertiary alkyl Grignard reagents. nih.gov The steric and electronic properties of the NHC ligand can be fine-tuned to optimize the reaction outcome. Tripodal phosphine (B1218219) ligands, such as 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (Triphos), have also been employed to create well-defined nickel(I) complexes that are active catalysts for Kumada coupling. researchgate.net

For palladium-catalyzed reactions , a wide array of phosphine-based ligands are commonly used. For instance, bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (B79228) can be effective in preventing catalyst deactivation. squarespace.comorganic-chemistry.org The development of specialized ligands like DrewPhos has enabled challenging transformations, such as the palladium-catalyzed alkylation of monochlorosilanes with Grignard reagents. nih.gov The design of bifunctional catalysts, which may contain both a metal-binding site and a substrate-activating group, represents an advanced strategy for achieving high selectivity.

Chemo-, Regio-, and Stereoselective Catalytic Processes

Controlling selectivity is a central challenge in organic synthesis. The use of 3,5-dichlorophenylmagnesium bromide in conjunction with transition metal catalysts has enabled significant advances in chemo-, regio-, and stereoselective transformations.

Diastereoselective Grignard additions are crucial for constructing specific stereoisomers. In iron-catalyzed cross-coupling reactions, the stereochemistry of the starting material can sometimes be retained in the product. For example, the coupling of exo-2-bromonorbornane (B159885) with an aryl Grignard reagent proceeds with retention of stereochemistry. thieme-connect.de However, in other cases, such as the reaction of trans- and cis-1-bromo-4-tert-butylcyclohexane, the reaction converges to the more stable trans-product, suggesting the involvement of radical intermediates that can equilibrate. thieme-connect.de The preparation of bis(aryl)manganese reagents from aryl bromides via magnesium insertion and subsequent transmetalation with MnCl₂ allows for smooth iron-catalyzed cross-couplings with alkenyl iodides and bromides, often with high stereoselectivity. mdpi.com

Achieving enantioselectivity in reactions with 3,5-dichlorophenylmagnesium bromide typically requires the use of a chiral catalyst. This is most commonly achieved by employing a transition metal complexed with a chiral ligand.

While specific examples detailing the use of 3,5-dichlorophenylmagnesium bromide in enantioselective catalysis are not abundant in the provided search results, the principles of enantioselective catalysis with Grignard reagents are well-established. For instance, palladium-catalyzed cross-coupling reactions can be rendered enantioselective by using chiral phosphine ligands. The development of novel bifunctional catalysts derived from BINOL has led to highly enantioselective bromolactonizations, demonstrating the potential of chiral ligands to induce high levels of stereocontrol. nih.gov In palladium-catalyzed cross-coupling, the "softening" of a Grignard reagent with a zinc halide additive in the presence of a chiral palladium catalyst can lead to enantioselective C-C bond formation. organic-chemistry.org

Role of Magnesium Salts and Aggregates in Catalysis

The nature of the Grignard reagent in solution is complex, existing as an equilibrium of various species, including the monomeric RMgX, the dimeric (RMgX)₂, and the Schlenk equilibrium species MgX₂ and R₂Mg. acs.orglibretexts.org These magnesium salts and aggregates can play a significant role in the catalytic cycle.

Magnesium halides (MgX₂), which are components of the Schlenk equilibrium, are Lewis acids and can influence the reactivity of the catalytic species. libretexts.org For example, in some iron-catalyzed cross-coupling reactions, the active catalyst is proposed to be an "ate" complex of the form [Fe(MgBr)₂]. princeton.eduresearchgate.net The magnesium bromide in this complex is not merely a spectator but is an integral part of the catalytically active species.

Furthermore, the aggregation state of the Grignard reagent can affect its reactivity. acs.org Dinuclear magnesium complexes have been shown to be highly reactive species in Grignard reactions. acs.org The presence of salts like lithium chloride (LiCl) can also have a profound effect on Grignard reagent reactivity by breaking up aggregates and forming more reactive organometallic species. This is often exploited in the preparation of highly functionalized Grignard reagents. mdpi.com The solvent also plays a crucial role in the solvation and reactivity of the various magnesium species present in solution. acs.org

Advanced Analytical and Spectroscopic Methodologies for in Situ Grignard Reaction Studies

Real-Time Monitoring of Reaction Progress

Continuous monitoring of the Grignard reaction as it proceeds offers invaluable insights into its dynamics, enabling precise control and optimization.

In situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-invasive techniques for tracking the concentrations of reactants, intermediates, and products in real-time. nih.govmdpi.com By inserting a probe directly into the reaction vessel, these methods provide a continuous stream of data without the need for sample extraction, which can be problematic for air- and moisture-sensitive compounds like Grignard reagents. nih.govacs.org

For the formation of 3,5-dichlorophenylmagnesium bromide, in situ FTIR allows for the monitoring of characteristic vibrational bands. For instance, the disappearance of the C-Br stretching vibration of the starting material, 1-bromo-3,5-dichlorobenzene, and the appearance of new bands associated with the C-Mg bond of the Grignard reagent can be tracked over time. youtube.com This provides a direct measure of the reaction's progress and can help identify the optimal reaction time. mdpi.com The molecular specificity of the mid-infrared spectrum provides critical structural information. youtube.com

Raman spectroscopy offers a complementary approach, particularly for monitoring organometallic species. acs.org It can be used to elucidate the reaction mechanism and detect product formation in real time. acs.org The ability to use fiber-optic probes makes it highly adaptable for in situ analysis under actual process conditions.

A key advantage of these spectroscopic techniques is the wealth of data they generate, which is ideal for detailed kinetic analysis and for identifying potential side reactions or the formation of unexpected intermediates. mdpi.comyoutube.com

Table 1: Application of In Situ Vibrational Spectroscopy for Grignard Reaction Monitoring

| Spectroscopic Technique | Information Provided | Advantages for 3,5-Dichlorophenylmagnesium bromide Synthesis |

| In Situ FTIR | Real-time concentration profiles of reactants, products, and intermediates. nih.gov | Non-invasive, provides detailed kinetic data, helps optimize reaction conditions. mdpi.comnih.gov |

| In Situ Raman | Tracking of organometallic species and elucidation of reaction mechanisms. acs.org | Complements FTIR, strong signal for C-Mg bond, suitable for in situ probes. acs.org |

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone for structural elucidation, can be adapted for online reaction monitoring, especially within continuous flow systems. rsc.orgmagritek.com Online NMR provides detailed structural and quantitative data about the chemical composition of the reaction mixture on the fly, enabling the determination of reaction conversions, kinetics, and mechanisms. rsc.org

For the synthesis of 3,5-dichlorophenylmagnesium bromide in a flow reactor, a benchtop NMR spectrometer can be integrated in-line. rsc.orgmagritek.com This setup allows for the continuous pumping of the reaction mixture through the spectrometer's detection coil, providing real-time spectra. magritek.com This approach is particularly valuable for identifying and quantifying short-lived intermediates that might be missed by offline analysis. magritek.com The high resolution of NMR allows for the differentiation of various species present in the complex Grignard reaction mixture, including potential isomers and byproducts. researchgate.net The use of various nuclei, such as ¹H, ¹³C, and even ²⁵Mg, can provide a comprehensive picture of the species in solution.

Flow chemistry itself offers advantages for Grignard reagent synthesis, such as improved heat transfer and safety, especially for exothermic reactions. youtube.comvapourtec.com Combining this with online NMR monitoring creates a powerful platform for process optimization and mechanistic studies. magritek.com

The large and complex datasets generated by in situ spectroscopic techniques like FTIR and Raman necessitate the use of chemometric methods for effective data analysis. diva-portal.orgrsc.org Chemometrics employs multivariate statistical techniques to extract meaningful information from complex chemical data. diva-portal.org

In the context of monitoring the formation of 3,5-dichlorophenylmagnesium bromide, chemometric models can be built to correlate the spectral data with the concentrations of the various components in the reaction mixture. rsc.org Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly used. rsc.org

Principal Component Analysis (PCA): This method can reduce the dimensionality of the spectral data, identifying the main sources of variation and helping to visualize the reaction trajectory over time.

Partial Least Squares (PLS) Regression: PLS can be used to create calibration models that predict the concentration of reactants, products, and intermediates from the in situ spectra. rsc.org This allows for quantitative monitoring of the reaction without the need for traditional offline calibration for every single component. nih.gov

The application of chemometrics to in situ FTIR or Raman data can reveal subtle changes in the reaction, detect the formation of minor byproducts, and provide a more robust and accurate determination of the reaction endpoint. youtube.comresearchgate.net This data-rich approach leads to a deeper understanding of the reaction system and facilitates the development of more efficient and controlled synthetic processes. researchgate.net

Techniques for Intermediate Detection and Characterization

The mechanism of Grignard reagent formation can involve highly reactive and short-lived intermediates. acs.org Specialized techniques are required to detect and characterize these transient species.

Mass spectrometry (MS) is an exceptionally sensitive technique for detecting low-abundance charged or chargeable species, making it ideal for identifying reactive intermediates in complex chemical reactions. nih.govrsc.org Electrospray ionization (ESI-MS) is particularly well-suited for this purpose as it can gently transfer ions from solution into the gas phase for analysis. nih.gov

During the formation of 3,5-dichlorophenylmagnesium bromide, intermediates such as radical cations or other organomagnesium species might be formed. nih.gov Mass spectrometry can provide the mass-to-charge ratio of these species, offering clues to their elemental composition. nih.gov While MS does not directly provide structural information, it can be coupled with techniques like collision-induced dissociation (CID) to fragment the detected ions, yielding structural insights. rsc.org The detection of species that could not arise from a simple nucleophilic addition can provide evidence for alternative reaction pathways. acs.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. bruker.comnih.govlibretexts.org It is a direct and unambiguous method for identifying and quantifying paramagnetic species. bruker.com

The formation of Grignard reagents is thought to proceed, at least in part, through a single-electron transfer (SET) mechanism, which would involve the formation of radical intermediates. acs.org EPR spectroscopy is the "gold standard" for detecting such radical species. nih.gov In the synthesis of 3,5-dichlorophenylmagnesium bromide, EPR could be used to detect the 3,5-dichlorophenyl radical, providing direct evidence for a radical-based mechanism. nih.gov The technique can be applied to samples in various states (liquid, solid, or gas) and over a wide range of temperatures. bruker.com Analysis of the EPR spectrum can provide information on the identity, concentration, and electronic structure of the detected radical species. bruker.comyoutube.com

X-ray Crystallography of Stable Grignard Complexes or Intermediates

The precise solid-state structure of 3,5-dichlorophenylmagnesium bromide has not been extensively reported in publicly available crystallographic databases. However, the structural characteristics of Grignard reagents, in general, are well-understood through X-ray diffraction studies of analogous compounds. Aryl Grignard reagents, in the solid state, typically exist as monomeric or dimeric complexes with solvent molecules, most commonly tetrahydrofuran (B95107) (THF) or diethyl ether, coordinating to the magnesium center.

The magnesium atom in these complexes is generally tetra-coordinate, adopting a distorted tetrahedral geometry. wikipedia.org This coordination sphere is occupied by the aryl group, the halogen atom, and two solvent molecules. For instance, the crystal structure of phenylmagnesium bromide complexed with two molecules of diethyl ether reveals key structural parameters that are likely comparable to those in 3,5-dichlorophenylmagnesium bromide.

In the case of the phenylmagnesium bromide-diethyl ether complex, the magnesium atom is bonded to the phenyl group, the bromine atom, and the oxygen atoms of the two ether molecules. wikipedia.org The Mg-C bond length is approximately 2.20 Å, and the Mg-Br bond length is about 2.44 Å. The Mg-O bond lengths to the ether ligands are around 2.01 and 2.06 Å. wikipedia.org It is important to note that these ether ligands can dissociate in solution. wikipedia.org

The presence of the two chlorine atoms on the phenyl ring in 3,5-dichlorophenylmagnesium bromide would be expected to influence the electronic properties of the aryl group and could have a subtle effect on bond lengths and angles within the complex compared to the unsubstituted phenylmagnesium bromide. However, the fundamental tetrahedral coordination geometry around the magnesium atom is expected to be conserved.

Interactive Table: Representative Crystallographic Data for an Aryl Grignard Reagent Complex

The table below provides a summary of typical crystallographic data observed for a representative aryl Grignard reagent, phenylmagnesium bromide, complexed with diethyl ether. This data serves as a model for understanding the likely structural characteristics of 3,5-dichlorophenylmagnesium bromide complexes.

| Parameter | Value |

| Compound | Phenylmagnesium bromide bis(diethyl ether) |

| Formula | C₆H₅BrMg·2(C₂H₅)₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Mg Coordination | Tetrahedral |

| Mg-C Bond Length (Å) | 2.20 |

| Mg-Br Bond Length (Å) | 2.44 |

| Mg-O Bond Lengths (Å) | 2.01, 2.06 |

Kinetic and Thermodynamic Studies of Reaction Rates and Equilibria

Detailed kinetic and thermodynamic parameters for the reactions of 3,5-dichlorophenylmagnesium bromide are not extensively documented in dedicated studies. However, the general principles governing Grignard reagent formation and reactivity provide a framework for understanding its behavior.

The formation of a Grignard reagent, such as 3,5-dichlorophenylmagnesium bromide, from the corresponding aryl halide (1-bromo-3,5-dichlorobenzene) and magnesium metal is a heterogeneous reaction that proceeds via a radical mechanism. The presence of electron-withdrawing groups, like the chlorine atoms on the phenyl ring, generally increases the reactivity of the aryl halide towards magnesium, facilitating the formation of the Grignard reagent. byjus.com

Once formed, Grignard reagents exist in solution in a complex equilibrium known as the Schlenk equilibrium:

2 RMgX ⇌ R₂Mg + MgX₂

For most aryl Grignard reagents in ethereal solvents, this equilibrium lies predominantly to the left, favoring the monomeric RMgX species. The exact position of the equilibrium is influenced by factors such as the nature of the R group, the halogen, the solvent, and the concentration.

Interactive Table: Factors Influencing Grignard Reaction Kinetics and Thermodynamics

The following table outlines key factors that influence the reaction rates and equilibria of Grignard reagents, with qualitative predictions for 3,5-dichlorophenylmagnesium bromide.

| Factor | Influence on Kinetics (Reaction Rate) | Influence on Thermodynamics (Equilibrium) | Predicted Effect for 3,5-Dichlorophenylmagnesium bromide |

| Substituents on Aryl Group | Electron-withdrawing groups decrease nucleophilicity and reaction rate with electrophiles. | Can influence the position of the Schlenk equilibrium. | The two chlorine atoms are expected to decrease the reaction rate compared to phenylmagnesium bromide. |

| Solvent | The coordinating ability of the solvent affects the reactivity of the Grignard reagent. | The solvent plays a crucial role in the Schlenk equilibrium. | In THF, it is expected to exist primarily as a solvated monomer. |

| Temperature | Reaction rates generally increase with temperature. | The position of the Schlenk equilibrium can be temperature-dependent. | Higher temperatures would increase reaction rates but could also favor side reactions. |

| Electrophile | The reactivity of the electrophile is a major determinant of the reaction rate. | The thermodynamics of the reaction are dictated by the specific electrophile. | Will react with a wide range of electrophiles, with rates depending on the electrophile's nature. |

Computational and Theoretical Investigations of 3,5 Dichlorophenylmagnesium Bromide Systems

Quantum Chemical Calculations on Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the fundamental aspects of Grignard reagents. These methods offer insights into the electronic structure, stability of various species present in solution, and the energetics of reaction pathways.

DFT Studies on Aggregation Behavior and Solvation Effects

In solution, Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, involving the monomeric form (RMgX), the dimeric form, and the disproportionation products, dialkyl/diarylmagnesium (R₂Mg) and magnesium halide (MgX₂). DFT calculations are crucial for understanding the thermodynamics of this equilibrium and the role of solvent molecules.

For aryl Grignard reagents like 3,5-dichlorophenylmagnesium bromide, aggregation is a key feature. DFT studies on analogous phenylmagnesium bromide systems in ethereal solvents like tetrahydrofuran (B95107) (THF) have shown that the formation of dimeric structures, often bridged by the halogen atoms, is energetically favorable. The solvent plays a critical role in stabilizing the various species in solution. The coordination of THF molecules to the magnesium center significantly influences the position of the Schlenk equilibrium. researchgate.netnih.gov

Computational models predict that the stabilization energy gained from solvation decreases in the order of MgX₂ > RMgX > R₂Mg. researchgate.net This differential solvation is a key driver for the dynamic equilibrium in solution. For 3,5-dichlorophenylmagnesium bromide, the electron-withdrawing chlorine atoms can influence the Lewis acidity of the magnesium center, thereby affecting the strength of its coordination with THF.

Table 1: Representative DFT-Calculated Relative Energies for Species in the Schlenk Equilibrium of an Aryl Grignard Reagent (ArMgBr) in THF

| Species | Relative Energy (kcal/mol) |

| 2 ArMgBr(THF)₂ | 0.0 |

| [ArMg(μ-Br)]₂(THF)₂ | -5.0 to -10.0 |

| Ar₂Mg(THF)₂ + MgBr₂(THF)₂ | -2.0 to -5.0 |

Note: These are representative values based on studies of similar aryl Grignard reagents. Specific values for 3,5-dichlorophenylmagnesium bromide would require dedicated calculations.

Transition State Modeling and Energy Profile Calculations for Reaction Pathways

DFT calculations are instrumental in modeling the transition states of reactions involving Grignard reagents, providing detailed information about the reaction mechanism and the factors controlling selectivity. The addition of a Grignard reagent to a carbonyl compound, a cornerstone reaction in organic synthesis, typically proceeds through a six-membered ring transition state. wikipedia.orgwikipedia.org

For the reaction of 3,5-dichlorophenylmagnesium bromide with an aldehyde or ketone, computational modeling can elucidate the geometry of the transition state and calculate the activation energy barrier. These calculations often reveal that the reaction can proceed through different pathways involving either monomeric or dimeric Grignard species. acs.org The relative energy barriers of these pathways determine the dominant reaction mechanism.

The calculated energy profile for such a reaction would map the energy changes from the reactants, through the transition state, to the products. This profile helps in understanding the kinetics and thermodynamics of the reaction. For instance, the presence of the two chlorine atoms on the phenyl ring of 3,5-dichlorophenylmagnesium bromide can influence the nucleophilicity of the aryl group and the stability of the transition state, thereby affecting the reaction rate.

Table 2: Representative Calculated Activation Energies for the Addition of an Aryl Grignard Reagent to a Carbonyl Compound

| Reacting Grignard Species | Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Monomer (ArMgBr) | Concerted | 15 - 20 |

| Dimer ([ArMgBr]₂) | Stepwise | 18 - 25 |

Note: These values are illustrative and depend on the specific reactants and computational level of theory. The actual values for 3,5-dichlorophenylmagnesium bromide would need to be specifically calculated.

Molecular Dynamics Simulations for Solvent and Aggregate Interactions

While quantum chemical calculations provide valuable information on static structures and energies, molecular dynamics (MD) simulations offer a dynamic picture of the behavior of 3,5-dichlorophenylmagnesium bromide in solution. MD simulations can track the movement of individual atoms and molecules over time, providing insights into the dynamic interactions between the Grignard reagent, solvent molecules, and other Grignard species.

Ab initio molecular dynamics (AIMD) simulations, which combine molecular dynamics with on-the-fly quantum mechanical calculations, have been particularly insightful for studying the Schlenk equilibrium. researchgate.netnih.gov These simulations have shown that the solvent is not a passive medium but an active participant in the ligand exchange processes that characterize the equilibrium. nih.gov The dynamic coordination and dissociation of THF molecules facilitate the breaking and forming of bonds within the Grignard aggregates.

Prediction of Selectivity and Reactivity Profiles based on Electronic and Steric Parameters

The reactivity and selectivity of Grignard reagents are governed by a combination of electronic and steric factors. Computational methods can be used to quantify these parameters and build predictive models for the outcome of reactions.

For 3,5-dichlorophenylmagnesium bromide, the electronic properties of the aryl ring are significantly influenced by the two chlorine atoms. These electron-withdrawing groups decrease the electron density on the phenyl ring, which can affect its nucleophilicity. Computational parameters such as the calculated partial charge on the carbon atom bound to magnesium can be used as a descriptor for its nucleophilic strength.

Steric parameters, such as those derived from the calculated molecular geometry, can be used to predict the stereoselectivity of reactions. For example, in the addition of 3,5-dichlorophenylmagnesium bromide to a prochiral ketone, computational models can be used to predict which diastereomer will be the major product by comparing the energies of the different transition states leading to each product. wikipedia.org By systematically varying the substrate and the Grignard reagent in computational models, it is possible to develop quantitative structure-selectivity relationships (QSSRs) that can guide synthetic planning. researchgate.net

Table 3: Calculated Electronic and Steric Parameters for Aryl Grignard Reagents

| Aryl Grignard Reagent | Calculated Partial Charge on C-Mg (a.u.) | Steric Hindrance Parameter (e.g., Cone Angle) |

| Phenylmagnesium bromide | -0.45 | 120° |

| 3,5-Dichlorophenylmagnesium bromide | -0.38 | 125° |

| 2,4,6-Trimethylphenylmagnesium bromide | -0.52 | 145° |

Note: These are illustrative values to demonstrate the trends. The actual calculated values can vary depending on the computational method.

Emerging Research Directions and Future Perspectives in 3,5 Dichlorophenylmagnesium Bromide Chemistry

Sustainable and Green Chemistry Approaches

Solvent-Free or Reduced-Solvent Grignard Reactions

A groundbreaking development in Grignard reagent synthesis is the use of mechanochemistry, specifically ball-milling, to dramatically reduce the amount of organic solvent required. hokudai.ac.jpsciencedaily.com Researchers have successfully prepared Grignard reagents, including those from insoluble organohalides, by milling the reactants with only a minimal amount of an organic solvent. hokudai.ac.jpsciencedaily.com This "paste-based" method not only minimizes the use of hazardous solvents but also offers several advantages:

Overcoming Solubility Issues: The technique allows for the formation of Grignard reagents from compounds that are poorly soluble in traditional ether solvents. sciencedaily.com

Reduced Waste: The significant decrease in solvent use leads to a substantial reduction in hazardous waste generation. hokudai.ac.jpsciencedaily.com

Enhanced Safety: The lower volume of volatile organic solvents makes the process less susceptible to reaction with water and oxygen, simplifying the experimental setup and reducing costs. hokudai.ac.jpsciencedaily.com

Another approach focuses on replacing traditional ether solvents like diethyl ether and tetrahydrofuran (B95107) (THF) with greener alternatives. umb.edu Studies have shown that 2-methyltetrahydrofuran (B130290) (MeTHF), which can be derived from renewable resources, is an effective and often superior solvent for Grignard reactions. umb.edu The use of hybrid solvent systems, such as MeTHF-CPME/toluene, has also been shown to broaden the range of suitable solvents. umb.edu

Waste Minimization Strategies

Beyond solvent reduction, other strategies are being employed to minimize waste in processes involving 3,5-dichlorophenylmagnesium bromide. Careful control of reaction conditions is crucial, as even small variations can lead to an increase in unwanted by-products. cheresources.com In industrial settings, the transition from batch to continuous processes offers significant advantages in waste reduction. cheresources.comyoutube.com

Key waste minimization strategies include:

Improved Feed Quality: Working with suppliers to ensure the purity of starting materials can dramatically reduce waste, as impurities can lead to side reactions and catalyst degradation. cheresources.com

Optimized Reactor Design: Utilizing efficient mixing techniques, such as static mixers before the reactor, can minimize the formation of by-products. cheresources.com

Continuous Processing: Continuous flow reactors offer better control over reaction parameters, leading to higher yields and less waste compared to traditional batch methods. youtube.comresearchgate.net This approach minimizes the formation of undesired coupling products by maintaining a large excess of magnesium. youtube.comresearchgate.net

Integration into Automated and High-Throughput Synthesis Platforms

The demand for rapid discovery and optimization of new molecules has driven the integration of 3,5-dichlorophenylmagnesium bromide into automated and high-throughput synthesis platforms. These systems enable chemists to perform a large number of reactions in parallel, significantly accelerating research and development. nih.gov

Automated platforms often utilize multichannel pipettes and robotic liquid handlers to dispense reagents into 96-well plates. nih.gov Custom-built reactors with features like integrated LED arrays for photochemical reactions and efficient cooling systems ensure uniform reaction conditions across all wells. nih.gov The outcomes of these high-throughput experiments are typically analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to quickly determine product yields and identify promising candidates. nih.gov This data-rich approach not only accelerates the discovery of new reactions and molecules but also provides valuable datasets for developing predictive models of reaction outcomes. nih.gov The modularity of these systems allows for the rapid exploration of a wide range of substrates and reaction conditions. nih.gov

Applications in the Synthesis of Advanced Materials and Functional Molecules

3,5-Dichlorophenylmagnesium bromide serves as a crucial building block in the synthesis of a variety of advanced materials and functional molecules. Its utility stems from its ability to introduce the 3,5-dichlorophenyl moiety into larger, more complex structures.

Some notable applications include:

Polycyclic Aromatic Hydrocarbons: It is a key reagent in the synthesis of non-alternant polycyclic hydrocarbons like indeno-benzophenalene. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk

Carboxylic Esters and Aryl Ketones: This Grignard reagent reacts with 2-methyl-4,6-pyrimidyl dicarbonates to form carboxylic esters and with acid chlorides in the presence of a specific ligand to produce aryl ketones. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk

Functionalized Pyrimidines: In the field of medicinal chemistry, it has been used in the base-mediated alkylation of pyrimidines through a sulfur deletion strategy, enabling the creation of diverse molecular libraries. acs.org

Development of Novel Reactivity Modes and Catalytic Systems

Research continues to uncover new reactivity patterns and develop more efficient catalytic systems for reactions involving Grignard reagents like 3,5-dichlorophenylmagnesium bromide.

Transition Metal Catalysis: The combination of Grignard reagents with transition metal catalysts has revolutionized carbon-carbon bond formation. numberanalytics.com

Kumada-Corriu Coupling: Nickel and palladium catalysts are widely used in Kumada-Corriu coupling reactions to couple Grignard reagents with aryl halides. numberanalytics.comwikipedia.orgwikipedia.org

Iron Catalysis: Iron catalysts, such as tris(acetylacetonato)iron(III), have proven effective for the cross-coupling of Grignard reagents with organic halides. wikipedia.orgacs.org These catalysts can promote reactions that are not feasible with palladium or nickel systems, such as the cross-coupling of aryl Grignard reagents with primary and secondary alkyl halides. acs.org

Manganese Catalysis: Manganese(II) chloride has been used to catalyze the cross-coupling of arylmagnesium halides with activated aryl halides. acs.org

"Turbo-Grignards": The use of additives like lithium chloride can create highly reactive "turbo-Grignard" reagents (e.g., iPrMgCl·LiCl). vapourtec.com These reagents exhibit enhanced reactivity and are valuable in flow chemistry systems for the generation and subsequent reaction of non-commercially available Grignard species. vapourtec.com

Dehydrocoupling Reactions: Recent studies have shown that simple Grignard reagents like methylmagnesium bromide can act as precatalysts for the dehydrocoupling of amines and silanes to form aminosilanes under mild conditions. rsc.org This discovery opens up new avenues for silicon-nitrogen bond formation using readily available and commercially accessible reagents. rsc.org

The ongoing exploration of these emerging research directions promises to further expand the utility of 3,5-dichlorophenylmagnesium bromide, paving the way for more sustainable, efficient, and innovative chemical syntheses.

Q & A

Q. What are the critical considerations for synthesizing 3,5-Dichlorophenylmagnesium bromide with high purity?

- Methodological Answer : Synthesis typically involves reacting 3,5-dichlorobromobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) under inert conditions (argon/nitrogen). Key steps include:

- Solvent Choice : THF is preferred due to its ability to stabilize Grignard reagents via coordination with Mg .

- Purification : Filter the reaction mixture through glass wool or a sintered funnel to remove unreacted magnesium. Titration with iodine or 1,10-phenanthroline can confirm reagent concentration .

- Moisture Control : Use air-free techniques (Schlenk line) to prevent hydrolysis, which generates undesired byproducts like 3,5-dichlorophenol .

Q. What safety protocols are essential when handling 3,5-Dichlorophenylmagnesium bromide?

- Methodological Answer :

- Flammability : Store in flame-resistant cabinets; avoid sparks/open flames (flash point: −17°C) .

- Reactivity : Use dry ice/acetone baths during transfers to mitigate exothermic reactions. Always quench residues with isopropanol or dry ice before disposal .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Use fume hoods to prevent inhalation of vapors .

Advanced Research Questions

Q. How can cross-coupling reactions involving 3,5-Dichlorophenylmagnesium bromide be optimized for higher yields?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ or NiCl₂(dppe) for Kumada couplings. Palladium catalysts generally offer better selectivity for aryl-aryl bonds .

- Solvent Effects : Replace THF with 2-methyl-THF for slower reaction kinetics, reducing side reactions like β-hydride elimination .

- Temperature Control : Maintain −78°C during reagent addition to suppress decomposition, then warm gradually to room temperature .

Q. How to resolve contradictions in literature data regarding competing reaction pathways (e.g., nucleophilic vs. radical mechanisms)?

- Methodological Answer :

- Mechanistic Probes : Use radical traps (TEMPO) or isotopic labeling (e.g., D₂O quenching) to distinguish pathways. For example, TEMPO suppresses radical-mediated dimerization .

- In Situ Monitoring : Employ low-temperature NMR or IR spectroscopy to detect intermediates like Mg-bound species or radical anions .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict transition states and favorability of competing pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.